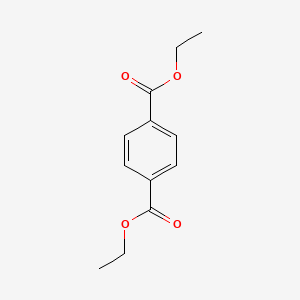

Diethyl terephthalate

Cat. No. B1670542

Key on ui cas rn:

636-09-9

M. Wt: 222.24 g/mol

InChI Key: ONIHPYYWNBVMID-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05078907

Procedure details

Into a 250 ml three-necked round bottom flask equipped with a mechanical stirrer and reflux condenser topped with a drying tube containing indicating Drierite® were added 100 ml of toluene and 40.6 grams (0.20) mole of terephthaloyl chloride. To this solution was added dropwise 18.4 grams (0.40 mole) of ethanol. The reaction solution was heated for two hours at 60-65° C. After this heating period IR analysis showed the complete disappearance of the acid chloride stretch at 1775 cm-1. The reaction solution was washed three times with 10% sodium bicarbonate solution and subsequently three times with distilled water. The product solution was dried over magnesium sulfate. After removal of the desiccant the toluene was removed by distillation. The residue crystallized on standing and amounted to 38 grams (86% yield) of diethyl terephthalate.

[Compound]

Name

acid chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

( 0.20 )

Quantity

40.6 g

Type

reactant

Reaction Step Four

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

[O-:1]S([O-])(=O)=O.[Ca+2].[C:7](Cl)(=[O:17])[C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1.[CH2:19]([OH:21])[CH3:20].[C:22]1([CH3:28])C=CC=CC=1>>[C:7]([O:17][CH2:22][CH3:28])(=[O:1])[C:8]1[CH:16]=[CH:15][C:11]([C:12]([O:21][CH2:19][CH3:20])=[O:13])=[CH:10][CH:9]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].[Ca+2]

|

Step Two

|

Name

|

|

|

Quantity

|

18.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Three

[Compound]

|

Name

|

acid chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

( 0.20 )

|

|

Quantity

|

40.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

62.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 250 ml three-necked round bottom flask equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

topped with a drying tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After this heating period IR analysis showed

|

WASH

|

Type

|

WASH

|

|

Details

|

The reaction solution was washed three times with 10% sodium bicarbonate solution and subsequently three times with distilled water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The product solution was dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the desiccant the toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue crystallized on standing

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=C(C(=O)OCC)C=C1)(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 38 g | |

| YIELD: PERCENTYIELD | 86% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |